
C188-9
Übersicht
Beschreibung
TTI-101, auch bekannt als C188-9, ist ein oral bioverfügbarer, niedermolekularer Inhibitor des Signaltransduktor und Aktivator der Transkription 3 (STAT3). STAT3 ist ein Transkriptionsfaktor, der eine entscheidende Rolle in verschiedenen biologischen Prozessen spielt, einschließlich Zellwachstum, Überleben und Immunantwort. Die Hochregulation und Aktivierung von STAT3 sind mit vielen Krankheiten verbunden, darunter Krebs, Entzündungen und Fibrose .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
TTI-101 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung einer Kernstruktur gefolgt von Modifikationen der funktionellen Gruppen umfassen. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
- Bildung der Kernstruktur durch eine Kondensationsreaktion.
- Einführung von funktionellen Gruppen durch Substitutionsreaktionen.
- Reinigung und Isolierung des Endprodukts mithilfe chromatographischer Techniken.
Industrielle Produktionsmethoden
Die industrielle Produktion von TTI-101 beinhaltet eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren umfasst:
- Batch- oder kontinuierliche Fließreaktoren für die Kondensations- und Substitutionsreaktionen.
- Verwendung von hochreinen Reagenzien und Lösungsmitteln, um Verunreinigungen zu minimieren.
- Moderne Reinigungstechniken wie Hochleistungsflüssigchromatographie (HPLC) zur Erreichung der gewünschten Reinheitsgrade .
Analyse Chemischer Reaktionen
Arten von Reaktionen
TTI-101 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: TTI-101 kann oxidiert werden, um seine entsprechenden oxidierten Derivate zu bilden.
Reduktion: Reduktionsreaktionen können TTI-101 in seine reduzierten Formen umwandeln.
Substitution: Substitutionen funktioneller Gruppen können die chemische Struktur von TTI-101 verändern.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile werden unter kontrollierten Bedingungen eingesetzt, um bestimmte Substitutionen zu erreichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte und reduzierte Derivate von TTI-101 sowie substituierte Analoga mit verschiedenen funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
TTI-101 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Krebsforschung: TTI-101 hat in verschiedenen Krebsmodellen, einschließlich Leberzellkarzinom und anderen soliden Tumoren, eine Wirksamkeit bei der Hemmung des Tumorwachstums gezeigt
Entzündungen und Fibrose: TTI-101 wird verwendet, um die Rolle von STAT3 bei entzündlichen und fibrotischen Erkrankungen zu untersuchen und so Einblicke in potenzielle therapeutische Interventionen zu gewinnen
Neuropathische Schmerzen: TTI-101 hat die Fähigkeit gezeigt, mechanische Allodynie in Mausmodellen neuropathischer Schmerzen umzukehren, was es zu einem wertvollen Werkzeug für die Schmerzforschung macht.
Wirkmechanismus
TTI-101 entfaltet seine Wirkung durch Hemmung der Aktivität von STAT3. Es bindet an die Rezeptor-pY705-Peptidbindungsstelle innerhalb der Src-Homologie-2-Domäne (SH2) von STAT3 und blockiert so seine Rekrutierung und Aktivierung. Diese Hemmung verhindert die Phosphorylierung von STAT3 durch Januskinase (JAK), was zur Herunterregulierung der STAT3-vermittelten Genexpression führt. Dadurch stört TTI-101 die Signalwege, die an Zellwachstum, Überleben und Immunantwort beteiligt sind .
Wissenschaftliche Forschungsanwendungen
Cancer Treatment Applications
1. Hepatocellular Carcinoma (HCC)
C188-9 has demonstrated significant antitumor activity against HCC. In preclinical studies involving mice with hepatocyte-specific deletion of PTEN, this compound treatment resulted in reduced tumor growth and improved liver conditions associated with non-alcoholic steatohepatitis (NASH) .
Case Study:
- Model: Mice with HCC
- Results: this compound inhibited tumor development and reduced liver inflammation.
- Mechanism: Targeting the STAT3 signaling pathway led to decreased liver steatosis and improved pathological lesions .
2. Head and Neck Squamous Cell Carcinoma (HNSCC)
In studies involving radioresistant HNSCC cell lines, this compound effectively inhibited tumor growth and altered the expression of STAT3-regulated genes involved in oncogenesis .
Case Study:
- Model: Xenograft mice with HNSCC
- Results: this compound treatment prevented tumor growth more effectively than its predecessor compound, C188.
- Mechanism: High affinity binding to STAT3 inhibited its activity .
3. Pancreatic Cancer
this compound has been explored as a combination therapy with low-dose 5-aza-2′-deoxycytidine (DAC) to enhance therapeutic efficacy against pancreatic cancer. The combination treatment significantly inhibited cell migration and invasion .
Case Study:
- Model: Orthotopic pancreatic tumor model
- Results: Enhanced efficacy in suppressing pancreatic cancer cell migration.
- Mechanism: Inhibition of DNMT1 leading to demethylation of tumor suppressor genes .
4. Breast Cancer
Recent findings indicate that this compound can reduce cell viability in patient-specific primary breast cancer cells by inhibiting the STAT3 to c-MYC signaling pathway .
Case Study:
- Model: Patient-derived breast cancer samples
- Results: Reduced viability in 10 out of 15 samples tested.
- Mechanism: Specific inhibition of the STAT3 pathway demonstrated potential for personalized treatment approaches .
Metabolic Disorders Applications
This compound has also been investigated for its effects on metabolic disorders, particularly related to muscle wasting. Studies have shown that it can prevent skeletal muscle atrophy induced by various conditions, including chronic kidney failure and thermal burns .
Case Study:
- Model: Animal models with induced muscle atrophy
- Results: Inhibition of proteolytic pathways leading to preserved muscle mass.
- Mechanism: Suppression of STAT3 activation linked to muscle degradation pathways .
Comparative Data Table
Application Area | Model Type | Key Findings | Mechanism Involved |
---|---|---|---|
Hepatocellular Carcinoma | Mice with PTEN deletion | Reduced tumor growth; improved liver health | Inhibition of STAT3 signaling |
Head and Neck SCC | Xenograft mice | Prevented tumor growth; altered gene expression | High-affinity binding to STAT3 |
Pancreatic Cancer | Orthotopic tumor model | Enhanced inhibition of cell migration | DNMT1 inhibition; demethylation |
Breast Cancer | Patient-derived samples | Reduced viability in primary samples | Inhibition of STAT3-c-MYC pathway |
Muscle Wasting | Various animal models | Prevented muscle atrophy | Suppression of proteolytic pathways |
Wirkmechanismus
TTI-101 exerts its effects by inhibiting the activity of STAT3. It binds to the receptor pY705 peptide binding site within the Src homology 2 (SH2) domain of STAT3, blocking its recruitment and activation. This inhibition prevents the phosphorylation of STAT3 by Janus kinase (JAK), leading to the downregulation of STAT3-mediated gene expression. As a result, TTI-101 disrupts the signaling pathways involved in cell growth, survival, and immune response .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
C188-9: Ein anderer Name für TTI-101, der in der wissenschaftlichen Literatur synonym verwendet wird.
Andere STAT3-Inhibitoren: Verschiedene andere niedermolekulare Inhibitoren, die auf STAT3 abzielen, wie Stattic und S3I-201, wurden für Forschungszwecke entwickelt.
Einzigartigkeit von TTI-101
TTI-101 ist aufgrund seiner hohen Potenz, oralen Bioverfügbarkeit und seines exzellenten pharmakokinetischen Profils einzigartig. Es hat in präklinischen und klinischen Studien mit minimaler Toxizität eine Wirksamkeit gezeigt, was es zu einem vielversprechenden Kandidaten für die therapeutische Entwicklung macht .
Biologische Aktivität
C188-9 is a small-molecule inhibitor specifically targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which plays a crucial role in various malignancies and inflammatory conditions. This compound has garnered attention for its multifaceted biological activities, particularly in cancer therapy and metabolic disorders.
This compound binds to the SH2 domain of STAT3, inhibiting its phosphorylation and subsequent activation. This action disrupts STAT3-mediated transcriptional activity, leading to decreased cell proliferation and increased apoptosis in cancer cells. The compound has shown effectiveness across various cancer types, including hepatocellular carcinoma (HCC), head and neck squamous cell carcinoma (HNSCC), and pancreatic cancer .
Key Mechanisms:
- Inhibition of STAT3 Phosphorylation : this compound effectively reduces phosphorylated STAT3 (pSTAT3) levels, which are often elevated in cancer cells.
- Induction of Apoptosis : By inhibiting the STAT3 signaling pathway, this compound promotes apoptotic processes in cancer cells.
- Regulation of Gene Expression : this compound modulates the expression of genes associated with oncogenesis and resistance to therapies .
Antitumor Effects
This compound has demonstrated significant antitumor activity in various preclinical models:
- Hepatocellular Carcinoma : In mouse models with hepatocyte-specific deletion of Pten, this compound treatment resulted in reduced tumor growth, liver steatosis, and inflammation. Serum markers such as aspartate aminotransferase (AST) and alanine transaminase (ALT) were significantly lowered, indicating reduced liver injury .
- Head and Neck Squamous Cell Carcinoma : this compound enhanced the sensitivity of HNSCC cells to chemotherapy by increasing chemosensitivity through modulation of STAT3 signaling pathways. In vitro studies showed that this compound reduced cell viability more effectively than traditional chemotherapy agents in several patient-derived samples .
- Pancreatic Cancer : The compound was found to synergistically enhance the effects of low-dose DNA methyltransferase inhibitors (like DAC) in inhibiting pancreatic cancer cell proliferation and migration .
Summary of Findings
Cancer Type | Model Type | Key Findings |
---|---|---|
Hepatocellular Carcinoma | Mouse Model | Reduced tumor growth, improved liver function |
Head and Neck Squamous Cell Carcinoma | Patient-Derived Samples | Increased chemosensitivity, reduced cell viability |
Pancreatic Cancer | In Vitro & In Vivo | Enhanced efficacy when combined with DAC |
Case Studies
- Study on Breast Cancer Cells : A recent study demonstrated that this compound significantly reduced cell viability in patient-specific primary breast cancer cells (PSPCs). The results indicated that 10 out of 15 samples were sensitive to this compound treatment, suggesting potential for personalized therapy approaches .
- Thermal Burn-Induced Muscle Atrophy : In a model of thermal injury, this compound was shown to mitigate muscle wasting by inhibiting STAT3 activation and reversing atrophy-related gene expressions. This highlights its potential beyond oncology into metabolic disorders .
Clinical Relevance
The findings from various studies suggest that this compound could be an effective therapeutic agent not only for cancer but also for conditions involving chronic inflammation or metabolic dysregulation. Its ability to selectively inhibit STAT3 makes it a promising candidate for further clinical evaluation.
Eigenschaften
IUPAC Name |
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]-4-methoxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO5S/c1-33-18-11-13-19(14-12-18)34(31,32)28-24-16-23(27(30)22-9-5-4-8-21(22)24)26-20-7-3-2-6-17(20)10-15-25(26)29/h2-16,28-30H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCJDYWGYVPBDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
432001-19-9 | |
Record name | C-188-9 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0432001199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, N-(1',2-dihydroxy[1,2'-binaphthalen]-4'-yl)-4-methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TTI-101 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ3DLD11RQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.